molecular formula C14H19NO B14189516 N-tert-Butyl-2-(prop-1-en-2-yl)benzamide CAS No. 918867-78-4

N-tert-Butyl-2-(prop-1-en-2-yl)benzamide

Cat. No.: B14189516
CAS No.: 918867-78-4
M. Wt: 217.31 g/mol
InChI Key: VLJQBTIWWRDGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-2-(prop-1-en-2-yl)benzamide is an organic compound with the molecular formula C14H19NO It is a benzamide derivative characterized by the presence of a tert-butyl group and a prop-1-en-2-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-(prop-1-en-2-yl)benzamide typically involves the reaction of tert-butylamine with 2-(prop-1-en-2-yl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-(prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

N-tert-Butyl-2-(prop-1-en-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-(prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-2-benzothiazolesulfenamide: Another benzamide derivative with different substituents on the benzene ring.

    tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: A compound with a similar tert-butyl group but different functional groups attached to the benzene ring.

Uniqueness

N-tert-Butyl-2-(prop-1-en-2-yl)benzamide is unique due to the specific combination of the tert-butyl and prop-1-en-2-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918867-78-4

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-tert-butyl-2-prop-1-en-2-ylbenzamide

InChI

InChI=1S/C14H19NO/c1-10(2)11-8-6-7-9-12(11)13(16)15-14(3,4)5/h6-9H,1H2,2-5H3,(H,15,16)

InChI Key

VLJQBTIWWRDGIK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1C(=O)NC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.